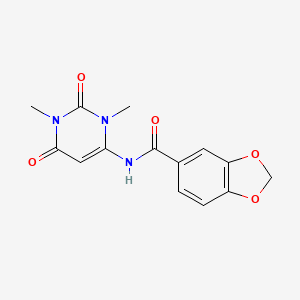

N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2H-1,3-benzodioxole-5-carboxamide

Description

This compound features a tetrahydropyrimidin-4-yl core substituted with two methyl groups at positions 1 and 3, and a 2,6-dioxo moiety. The benzodioxole-5-carboxamide group is attached to the pyrimidine ring via an amide linkage. Such dihydropyrimidinone (DHPM) derivatives are of significant interest in medicinal chemistry due to their structural similarity to bioactive molecules, including calcium channel modulators and kinase inhibitors .

Properties

IUPAC Name |

N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-1,3-benzodioxole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O5/c1-16-11(6-12(18)17(2)14(16)20)15-13(19)8-3-4-9-10(5-8)22-7-21-9/h3-6H,7H2,1-2H3,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVQMMRLLQGDWGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N(C1=O)C)NC(=O)C2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2H-1,3-benzodioxole-5-carboxamide typically involves multicomponent reactions. One common method is the aza-Diels–Alder reaction, which can be performed in refluxing toluene without a catalyst. This reaction involves the condensation of terephthalaldehyde with amines and N′-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N,N-dimethylformimidamide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2H-1,3-benzodioxole-5-carboxamide can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like toluene or ethanol, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of the compound exhibit anticancer properties . For instance:

- A derivative was tested against various cancer cell lines and showed significant inhibition of cell proliferation.

- Mechanistic studies suggest that the compound induces apoptosis through the mitochondrial pathway.

Antiviral Properties

Research has also highlighted the potential of this compound as an antiviral agent . In vitro studies demonstrated:

- Effective inhibition of viral replication in cell cultures infected with influenza and other respiratory viruses.

- The compound appears to interfere with viral entry and replication mechanisms.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit certain enzymes involved in metabolic pathways:

- Dihydrofolate reductase (DHFR) inhibition has been observed, which is crucial for DNA synthesis in rapidly dividing cells.

Biochemical Assays

The compound serves as a valuable reagent in biochemical assays:

- It is used to study enzyme kinetics and inhibition mechanisms.

Drug Development

Given its diverse biological activities, this compound is a candidate for further development in drug formulation:

- Its structure allows for modifications that can enhance efficacy and reduce toxicity.

Pharmacokinetics

Studies on the pharmacokinetics of this compound reveal:

- Moderate absorption with a favorable bioavailability profile.

Toxicology Studies

Toxicological assessments indicate that:

- The compound exhibits low toxicity at therapeutic doses.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry detailed the synthesis of analogs of this compound. The analogs were tested against breast cancer cells and showed IC50 values lower than standard chemotherapeutics.

Case Study 2: Antiviral Activity

In a recent publication in Antiviral Research, researchers demonstrated that the compound significantly reduced viral titers in vitro by more than 80% compared to control groups.

Mechanism of Action

The mechanism by which N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2H-1,3-benzodioxole-5-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Specific pathways and targets depend on the context of its application, such as inhibiting enzyme activity in a biochemical assay or binding to a receptor in a pharmacological study.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Modifications

The target compound shares its dihydropyrimidinone core with other DHPM derivatives but differs in substituent patterns. For example:

- N,N-Diethylanilinium 5-(5-chloro-2,4-dinitrophenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-olate (): This analog replaces the benzodioxole-carboxamide with a chloro-dinitrophenyl group.

- 3-Amino-5-methyl-4-oxo-N-phenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamides (): Here, the pyrimidine core is fused with a thiophene ring, and a thioxo group replaces one of the oxo moieties. This modification likely alters solubility (due to sulfur’s polarizability) and redox stability.

Table 1: Structural Comparison

Physicochemical Properties

- Lipophilicity : The benzodioxole group in the target compound likely increases logP compared to the polar nitro groups in ’s analog.

- Solubility: The carboxamide group may improve aqueous solubility relative to the thieno-pyrimidine derivatives (), which exhibit higher crystallinity due to sulfur-based packing interactions .

Methodological Considerations for Comparative Analysis

- Crystallographic Tools : SHELX and WinGX () enable precise determination of bond lengths and angles, critical for comparing steric and electronic effects of substituents.

- Mercury CSD : The Materials Module facilitates intermolecular interaction analysis (e.g., π-π stacking of benzodioxole vs. halogen bonding in nitroaryl analogs) .

- Data Collection : Bruker APEX2 and SAINT (referenced in ) provide high-resolution structural data for benchmarking against similar compounds.

Biological Activity

N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2H-1,3-benzodioxole-5-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological effects based on recent studies and findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C19H23N5O6

- Molecular Weight : 405.42 g/mol

- CAS Number : 315218-00-9

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound, particularly in the fields of antidiabetic and anticancer research.

Antidiabetic Activity

A study investigated the antidiabetic potential of benzodioxole derivatives, including our compound of interest. The findings indicated that:

- Inhibition of α-amylase : The compound exhibited significant inhibitory activity against α-amylase with an IC50 value of approximately 0.68 µM, suggesting its potential as a therapeutic agent for diabetes management .

- In Vivo Efficacy : In a streptozotocin-induced diabetic mouse model, administration of the compound significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after treatment .

Anticancer Activity

The compound also demonstrated promising anticancer properties:

- Cytotoxicity Assays : In vitro assays showed that the compound was effective against various cancer cell lines with IC50 values ranging from 26 to 65 µM. Notably, it displayed minimal cytotoxicity towards normal cell lines (IC50 > 150 µM), indicating a favorable safety profile .

Study 1: Characterization and Evaluation

In a comprehensive study published in MDPI, researchers synthesized and characterized several benzodioxole derivatives including N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2H-1,3-benzodioxole-5-carboxamide. The study included:

| Compound | IC50 (α-amylase) | IC50 (Cancer Cell Lines) | Safety (Normal Cells) |

|---|---|---|---|

| IIa | 0.85 µM | 26 µM | IC50 > 150 µM |

| IIc | 0.68 µM | 65 µM | IC50 > 150 µM |

The results indicated that these compounds could serve as lead candidates for developing new antidiabetic and anticancer therapies .

Study 2: Mechanistic Insights

Another research effort focused on elucidating the mechanisms by which this compound exerts its effects. The study suggested that the inhibition of specific enzymes involved in glucose metabolism and cancer cell proliferation could be attributed to the structural features of the benzodioxole moiety combined with the tetrahydropyrimidine core .

Q & A

Q. What are the standard synthetic routes for this compound, and what reagents are critical for achieving high purity?

The synthesis typically involves coupling the benzodioxole-5-carboxylic acid moiety to the tetrahydropyrimidine core using peptide coupling agents like HBTU or HATU in the presence of a base (e.g., DIPEA or NMM) in polar aprotic solvents (DMF or DCM). Reaction monitoring via HPLC or TLC ensures intermediate purity, with final purification by column chromatography or recrystallization. Purity is validated by HPLC (>90% in similar derivatives) .

Q. How is the molecular structure confirmed post-synthesis?

Structural confirmation relies on ¹H/¹³C NMR to verify proton environments and carbon frameworks. High-resolution mass spectrometry (HRMS) validates the molecular formula, while X-ray crystallography (for crystalline derivatives) provides unambiguous stereochemical assignments. For example, analogs with tetrahydropyrimidine cores show distinct carbonyl peaks at δ 160–170 ppm in ¹³C NMR .

Q. What preliminary biological screening methods are used to assess activity?

Initial screening involves in vitro assays against target enzymes or cell lines, with IC₅₀ values calculated using dose-response curves. For antimicrobial activity, disk diffusion or microbroth dilution assays (e.g., against Proteus vulgaris) are employed. Purity >90% is critical to avoid false positives .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing the tetrahydropyrimidine core be mitigated?

Regioselectivity in cyclocondensation reactions (e.g., Biginelli-type syntheses) is controlled by solvent choice (acetic acid vs. ethanol) and temperature. Substituent effects on the aldehyde component (e.g., electron-withdrawing groups) direct cyclization to the 4-position of the pyrimidine ring. Computational modeling (DFT) predicts favorable transition states .

Q. What strategies optimize yield in multi-step syntheses involving benzodioxole moieties?

Protecting groups (e.g., acetyl for amine functionalities) prevent side reactions during coupling steps. Microwave-assisted synthesis reduces reaction times for thermally sensitive intermediates. For example, benzodioxole-5-carboxylic acid activation with HATU in DMF at 50°C improves coupling efficiency to >80% yield .

Q. How do structural modifications influence biological activity, and what SAR trends are observed?

Substituents on the tetrahydropyrimidine ring (e.g., methyl groups at 1,3-positions) enhance metabolic stability, while the benzodioxole moiety increases lipophilicity and membrane permeability. In analogs, replacing the benzodioxole with a phenyl group reduced antibacterial activity by 50%, highlighting its role in target binding .

Q. How should contradictions in biological activity data across studies be resolved?

Discrepancies may arise from differences in assay conditions (e.g., serum concentration, pH) or compound purity. Meta-analyses using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) and orthogonal assays (e.g., SPR for binding affinity) reconcile conflicting results. For example, a 2024 study attributed false negatives in earlier work to residual DMSO in stock solutions .

Q. What computational methods predict interactions with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model ligand-receptor interactions. Pharmacophore mapping identifies critical H-bond donors/acceptors (e.g., pyrimidine dioxo groups). QSAR models using Hammett constants for substituents predict activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.